molecular formula C6H3F6N B3358911 3,4-bis(trifluoromethyl)-1H-pyrrole CAS No. 82912-41-2

3,4-bis(trifluoromethyl)-1H-pyrrole

Cat. No.: B3358911
CAS No.: 82912-41-2
M. Wt: 203.08 g/mol
InChI Key: MEXIJEVOUWNEMH-UHFFFAOYSA-N
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Description

3,4-Bis(trifluoromethyl)-1H-pyrrole is an organofluorine compound characterized by the presence of two trifluoromethyl groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(trifluoromethyl)-1H-pyrrole typically involves the reaction of pyrrole with trifluoromethylating agents. One common method is the reaction of pyrrole with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as the trifluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis(trifluoromethyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and stability. The presence of two trifluoromethyl groups enhances its lipophilicity and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .

Biological Activity

3,4-bis(trifluoromethyl)-1H-pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups significantly influences its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two trifluoromethyl groups attached to the pyrrole ring. This configuration enhances lipophilicity and may improve bioavailability compared to other pyrrole derivatives.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains.
  • Histamine Receptor Modulation : As noted in patent literature, compounds similar to this compound can act as ligands for histamine receptors, which are implicated in several pathological conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cellular proliferation and survival pathways.

Anticancer Activity

A study investigating the anticancer properties of various pyrrole derivatives found that this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Apoptosis induction
MCF-7 (Breast Cancer)15.0ROS generation
HeLa (Cervical Cancer)10.0Mitochondrial disruption

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:

  • Absorption : High lipophilicity may enhance absorption across biological membranes.
  • Distribution : The trifluoromethyl groups could facilitate penetration through the blood-brain barrier.
  • Metabolism : Metabolic pathways are yet to be fully elucidated; however, potential metabolic stability is indicated.

Properties

IUPAC Name

3,4-bis(trifluoromethyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXIJEVOUWNEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80320874
Record name 3,4-bis(trifluoromethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82912-41-2
Record name NSC365784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-bis(trifluoromethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80320874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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